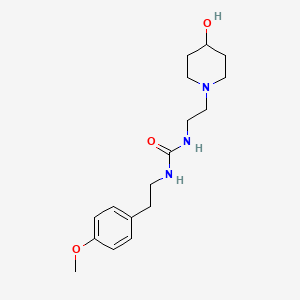

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C17H27N3O3 and its molecular weight is 321.421. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a derivative of piperidine and urea, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Urea moiety : Contributes to the compound's ability to interact with biological targets.

- Methoxyphenethyl group : Enhances lipophilicity and potential receptor binding.

Molecular Formula

Molecular Weight

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Neurodegenerative Pathways : It has been noted for its potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with specific kinase signaling pathways .

Therapeutic Applications

- Neurodegenerative Diseases : The compound shows promise in the prophylaxis and treatment of diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

- Cancer Treatment : Initial findings suggest that it may act as a kinase inhibitor, which is crucial in cancer therapy. This could lead to the development of novel anticancer agents targeting specific pathways .

Case Studies

- Neuroprotection in Animal Models : In a study involving mice models of neurodegeneration, administration of this compound resulted in significant improvement in cognitive functions and reduced neuronal loss compared to control groups .

- In Vitro Cancer Cell Studies : In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea, and how do reaction conditions influence yield?

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the urea linkage (e.g., NH protons at δ 6.2–6.8 ppm) and piperidine ring conformation (e.g., axial vs. equatorial hydroxyl group) .

- IR Spectroscopy: Urea carbonyl stretch at ~1640–1680 cm⁻¹; hydroxyl (4-hydroxypiperidine) at ~3200–3400 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C21H32N3O3: 386.2438) .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns; retention time compared to standards .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility:

- Polar solvents: DMSO (>50 mg/mL), methanol (~20 mg/mL) due to urea and methoxy groups .

- Aqueous buffers: Limited solubility (use co-solvents like 10% DMSO in PBS for in vitro assays) .

- Stability:

- Store at –20°C under inert atmosphere (N2) to prevent oxidation of the hydroxyl group .

- Degrades at pH < 3 (acidic cleavage of urea bond) or > 9 (hydroxyl group deprotonation) .

Advanced Research Questions

Q. How can researchers identify biological targets and mechanisms of action for this compound?

Methodological Answer:

- Target Prediction: Use computational tools (e.g., molecular docking with PI3K or GPCR models) based on structural analogs (e.g., piperidine-urea derivatives with kinase inhibition ).

- Experimental Validation:

- Binding Assays: Radioligand competition studies (e.g., [3H]-labeled ligands for receptor binding ).

- Functional Assays: Measure cAMP levels (GPCR activity) or kinase inhibition (IC50 via ADP-Glo™ assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Core Modifications:

| Modification | Hypothesis | Experimental Approach | Reference |

|---|---|---|---|

| 4-Hydroxypiperidine → 4-Methoxypiperidine | Enhanced lipophilicity | Synthesize analog, test logP and membrane permeability | |

| Methoxyphenethyl → Fluorophenethyl | Improved metabolic stability | Assess microsomal stability (t1/2 in liver microsomes) |

- Pharmacophore Mapping: 3D-QSAR models to prioritize substituents impacting activity .

Q. How should contradictions in experimental data (e.g., variable bioactivity across studies) be resolved?

Methodological Answer:

- Source Identification:

- Purity Discrepancies: Compare HPLC traces and residual solvent levels (e.g., DMSO interference in assays) .

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and serum concentrations .

- Orthogonal Validation: Use SPR (surface plasmon resonance) to confirm binding affinity if ELISA results are inconsistent .

Q. What in vitro vs. in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- In Vitro:

- ADME: Caco-2 cells for permeability; cytochrome P450 inhibition assays .

- Toxicity: HepG2 cells for hepatotoxicity; hERG assay for cardiac risk .

- In Vivo:

- Rodent Models: PK studies in Sprague-Dawley rats (IV/PO dosing, plasma sampling via LC-MS/MS) .

- Tissue Distribution: Radiolabeled compound (e.g., 14C) to track accumulation in target organs .

Q. How can researchers validate compound purity and assess trace impurities?

Methodological Answer:

- Analytical Workflow:

属性

IUPAC Name |

1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c1-23-16-4-2-14(3-5-16)6-9-18-17(22)19-10-13-20-11-7-15(21)8-12-20/h2-5,15,21H,6-13H2,1H3,(H2,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGXEMNQNNIZOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCN2CCC(CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。